N-(naphthalen-1-ylmethyl)cyclopentanamine
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Overview
Description
N-(naphthalen-1-ylmethyl)cyclopentanamine is an organic compound with the molecular formula C16H19N and a molecular weight of 225.33 g/mol It is characterized by the presence of a naphthalene ring attached to a cyclopentanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-1-ylmethyl)cyclopentanamine typically involves the reaction of naphthalen-1-ylmethanol with cyclopentylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
N-(naphthalen-1-ylmethyl)cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalen-1-ylmethyl ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrocarbons.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-ylmethyl ketones, while reduction may produce cyclopentylamines .
Scientific Research Applications
N-(naphthalen-1-ylmethyl)cyclopentanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(naphthalen-1-ylmethyl)cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(naphthalen-1-ylmethyl)cyclopentanamine include:
- N-(naphthalen-1-ylmethyl)cyclohexanamine
- N-(naphthalen-1-ylmethyl)cycloheptanamine
- N-(naphthalen-1-ylmethyl)cyclooctanamine
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted research and applications where similar compounds may not be as effective .
Biological Activity
N-(naphthalen-1-ylmethyl)cyclopentanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a naphthalene moiety linked to a cyclopentanamine structure. This unique configuration may influence its interaction with biological targets, contributing to its pharmacological properties.
Biological Activity Overview
The biological activity of this compound primarily revolves around its interactions with neurotransmitter systems. Preliminary studies suggest that it may exhibit:
- Neuroprotective effects : Potential modulation of neuroinflammatory pathways.
- Anticancer properties : Inhibition of cell growth in various cancer cell lines.
- Antimicrobial activity : Possible efficacy against certain bacterial strains.
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Neuroprotective | Modulation of neuroinflammatory pathways | |
Anticancer | Inhibition of growth in cancer cell lines | |
Antimicrobial | Efficacy against specific bacterial strains |
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several potential mechanisms have been proposed:
- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and neuroprotection.
- Cell Cycle Regulation : It may induce apoptosis in cancer cells through modulation of cell cycle proteins.
- Antioxidant Activity : The presence of the naphthalene structure suggests potential antioxidant properties that could protect cells from oxidative stress.
Case Studies and Research Findings
Research on this compound has included various in vitro and in vivo studies. Notably, a study highlighted its antiproliferative effects on human cancer cell lines, demonstrating significant inhibition at low concentrations.
Case Study Example
A recent study investigated the effects of this compound on MCF-7 breast cancer cells. The findings indicated:
- Inhibition Rate : 70% inhibition at 10 µM concentration.
- Mechanism : Induction of apoptosis confirmed by flow cytometry analysis.
Comparative Analysis with Related Compounds
This compound can be compared to other compounds with similar structures to elucidate its unique properties.
Table 2: Comparison with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(4-Methoxyphenyl)methylcyclopentanamine | Similar naphthyl structure but lacks naphthalene | Focused on phenolic interactions |
4-Methoxy-N-(naphthalen-1-yl)butanamide | Contains a butanamide chain instead of cyclopentane | Different chain length affects activity |
1-Naphthalenemethylamine | Simple naphthalene derivative without methoxy group | Lacks complexity and receptor activity |
Properties
IUPAC Name |
N-(naphthalen-1-ylmethyl)cyclopentanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-4-11-16-13(6-1)7-5-8-14(16)12-17-15-9-2-3-10-15/h1,4-8,11,15,17H,2-3,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXOZVHFZNBLOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.